(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol
CAS No.: 119054-15-8
Cat. No.: VC0041942
Molecular Formula: C20H28O2
Molecular Weight: 300.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119054-15-8 |
|---|---|
| Molecular Formula | C20H28O2 |
| Molecular Weight | 300.442 |
| IUPAC Name | (8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol |
| Standard InChI | InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,8-9,16-19,21H,3-4,6-7,10-12H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 |
| Standard InChI Key | YCIFPDMJINZGBH-WYGKVCCSSA-N |
| SMILES | CCC12CCC3C(C1C=CC2O)CCC4=C3CC=C(C4)OC |
Introduction
Chemical Structure and Properties
Basic Structural Features
(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol belongs to the cyclopenta[a]phenanthrene family, characterized by a tetracyclic structure that forms the skeletal framework found in many steroid compounds. The fundamental backbone consists of three cyclohexane rings (rings A, B, C) and one cyclopentane ring (ring D) fused together in an angular arrangement. This structural arrangement creates a rigid, three-dimensional framework with specific stereochemistry at carbon positions 8, 9, 14, and 17, all designated in the compound's name.
The compound features specific functional groups that define its chemical properties and potential biological interactions. Particularly noteworthy are the methoxy group at position 3 and the hydroxyl group at position 17, which contribute to the compound's polarity and potential for hydrogen bonding. Additionally, the ethyl substitution at position 13 differentiates this compound from many related steroids that typically contain methyl groups at this position, potentially altering its biological activity profile and receptor binding characteristics.
Physical and Chemical Properties
The physical and chemical properties of (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| CAS Number | 119054-15-8 | |
| Molecular Formula | C20H28O2 | |
| Molecular Weight | 300.442 g/mol | |
| Physical State | Solid (presumed) | Based on similar structures |
| Solubility | Limited water solubility, soluble in organic solvents | Based on functional groups |
| Research Status | For research use only |
The presence of both hydrophobic (cyclic hydrocarbon structure) and hydrophilic (hydroxyl and methoxy) groups suggests amphipathic properties. The compound likely exhibits limited water solubility but would be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or chloroform, which is typical for steroid-like structures with similar functional groups.
Stereochemistry and Configurational Analysis
Stereochemical Features
The compound's name explicitly defines its stereochemistry with the (8R,9S,14S,17S) designation, indicating four stereocenters with specific spatial configurations. These configurations are critical to the compound's three-dimensional structure and potential biological activity. In steroid-like structures, the stereochemistry significantly impacts receptor binding properties and pharmacological effects.
Structural Comparison with Related Compounds
While the search results provide limited direct information about (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol, examining structurally related compounds can provide insight through comparative analysis. Related cyclopenta[a]phenanthrene derivatives share the basic tetracyclic framework but vary in their substitution patterns and stereochemistry.
For example, the compounds described in search results , , and all share the cyclopenta[a]phenanthrene core structure but differ in their functional groups and stereochemical configurations. These structural similarities suggest that (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol may exhibit chemical and biological properties comparable to these related compounds, with modifications based on its unique substitution pattern.
Synthesis and Chemical Reactions
Chemical Reactivity
Based on its functional groups, (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol would likely exhibit specific chemical reactivity:
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The hydroxyl group at position 17 can participate in esterification reactions, similar to the estradiol valerate mentioned in search result
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The methoxy group at position 3 is relatively stable but could undergo demethylation under specific conditions
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The cyclopenta[a]phenanthrene core structure would be stable to most chemical conditions but could undergo reactions at unsaturated positions if present
This reactivity profile suggests potential for chemical derivatization to create analogs with modified properties, which could be valuable for structure-activity relationship studies.
Biological Activity and Research Applications
Research Applications
As indicated in search result, this compound is designated "for research use only," suggesting applications in basic scientific investigation rather than therapeutic use. Potential research applications include:
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Structure-activity relationship studies of steroid hormone analogs
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Probe compounds for investigating steroid receptor binding
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Reference standards for analytical method development
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Starting materials for the synthesis of more complex steroid derivatives
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Tools for studying steroid metabolism and pharmacokinetics
These research applications highlight the compound's value as a chemical tool in understanding steroid hormone biology and developing potential therapeutic agents.
Comparative Analysis with Related Compounds
Structural Comparison with Estradiol Derivatives
The compound (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol shares structural similarities with estradiol derivatives mentioned in search result . Both contain the cyclopenta[a]phenanthrene backbone, though with different substitution patterns. Notable differences include:
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The presence of an ethyl group at position 13 in our compound versus a methyl group in typical estradiol derivatives
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A methoxy group at position 3 in our compound versus a hydroxyl group in estradiol
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Specific stereochemistry designated as (8R,9S,14S,17S) in our compound
These structural differences would likely result in distinct physicochemical properties and biological activities compared to estradiol derivatives.
Comparison with Other Cyclopenta[a]phenanthrene Compounds
Search results and describe additional cyclopenta[a]phenanthrene compounds with varying substitution patterns and stereochemistry. The following table compares key structural features:
This comparative analysis highlights the structural uniqueness of (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol while positioning it within the broader context of cyclopenta[a]phenanthrene derivatives.
Future Research Directions
Structure-Activity Relationship Studies
Future research on (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol could focus on systematic structure-activity relationship studies to elucidate the impact of its specific structural features on biological activity. Key research questions might include:
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How does the ethyl substitution at position 13 affect receptor binding compared to the more common methyl substitution?
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What is the impact of the methoxy group at position 3 versus the hydroxyl group found in related compounds?
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How does the specific (8R,9S,14S,17S) stereochemistry influence the compound's three-dimensional structure and biological interactions?
Answering these questions would provide valuable insights into the structural determinants of activity in cyclopenta[a]phenanthrene compounds.
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